molecular formula C19H19F4N3O4S B250813 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B250813
M. Wt: 461.4 g/mol
InChI Key: QDBHYARFYBHNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is commonly referred to as TFB or TFB-MP.

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, TFB has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. In dopamine receptors, TFB has been shown to bind to the receptor and inhibit its activity, leading to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In dopamine receptors, TFB has been shown to decrease dopamine signaling, which can lead to a decrease in dopamine-related behaviors.

Advantages and Limitations for Lab Experiments

TFB has several advantages for use in lab experiments, including its high potency and specificity for its target proteins and receptors. However, TFB also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of TFB, including the development of new drugs based on its structure, the investigation of its potential use as a probe for imaging dopamine receptors, and the further study of its mechanism of action in cancer cells and dopamine receptors. Additionally, further studies are needed to fully understand the potential advantages and limitations of TFB for use in lab experiments.

Synthesis Methods

The synthesis of TFB involves several steps, including the reaction of 4-aminobenzonitrile with 4-(methylsulfonyl)piperazine, followed by the reaction of the resulting compound with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. The final product is obtained after purification and characterization.

Scientific Research Applications

TFB has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of various cancer cells, including breast, lung, and ovarian cancer cells. In neuroscience, TFB has been studied for its potential use as a probe for imaging dopamine receptors. In drug discovery, TFB has been used as a lead compound for the development of new drugs.

Properties

Molecular Formula

C19H19F4N3O4S

Molecular Weight

461.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H19F4N3O4S/c1-30-18-16(22)14(20)13(15(21)17(18)23)19(27)24-11-3-5-12(6-4-11)25-7-9-26(10-8-25)31(2,28)29/h3-6H,7-10H2,1-2H3,(H,24,27)

InChI Key

QDBHYARFYBHNTA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F

Origin of Product

United States

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